molecular formula C8H12ClNO B091632 2-Amino-1-phenylethanol hydrochloride CAS No. 15995-85-4

2-Amino-1-phenylethanol hydrochloride

Cat. No. B091632
CAS RN: 15995-85-4
M. Wt: 173.64 g/mol
InChI Key: GMYDEDCMIQAOCT-UHFFFAOYSA-N
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Description

2-Amino-1-phenylethanol hydrochloride is an amine with a structure similar to neurotransmitters like dopamine . It is also known as α-(Aminomethyl)benzyl alcohol, DL-β-Hydroxyphenethylamine, Phenylethanolamine . It is an intermediate in the manufacturing of pressor amines . The sulfate salt is used as a topical vasoconstrictor .


Synthesis Analysis

The optical resolution of 2-amino-1-phenylethanol (2-APE) by the solvent switch method was investigated using dehydroabietic acid (DAA), a natural chiral acid obtained as one of the main components of disproportionated rosin . Both ®- and (S)-2-APE were resolved, only by changing the resolving solvents . Another synthesis method involves the chiral oxazaborolidine catalyzed reduction of phenacyl chloride followed by amination of the chloro alcohol product .


Molecular Structure Analysis

The molecular formula of 2-Amino-1-phenylethanol hydrochloride is C8H11NO.HCl . Its molecular weight is 173.64 . The InChI key is KSXJJXIDBVLDBZ-DDWIOCJRSA-N .


Chemical Reactions Analysis

The hydrogenation of mandelonitrile over a Pd/C catalyst can produce the desired primary amine in 87% selectivity at reaction completion . Detection of the by-product 2-amino-1-phenylethanol accounts for the remaining 13% and closes the mass balance .


Physical And Chemical Properties Analysis

2-Amino-1-phenylethanol hydrochloride is a solid with a melting point of 56-58 °C and a boiling point of 160 °C/17 mmHg . It has a molecular weight of 173.64 .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides .

properties

IUPAC Name

2-amino-1-phenylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYDEDCMIQAOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963403
Record name 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-phenylethanol hydrochloride

CAS RN

4561-43-7
Record name Benzenemethanol, α-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4561-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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